molecular formula C17H12ClFN2O2S B11060703 3'-(3-Chloro-4-fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

3'-(3-Chloro-4-fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11060703
M. Wt: 362.8 g/mol
InChI Key: ZPOJJMXJGRENTO-UHFFFAOYSA-N
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Description

3’-(3-Chloro-4-fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that features a spirocyclic structure incorporating an indole and a thiazolidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-Chloro-4-fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with a thiazolidine precursor. This step often requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the thiazolidine sulfur.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenated reagents (e.g., chlorides, bromides) with catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the thiazolidine ring may interact with different enzymes, potentially inhibiting their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3’-(3-Chloro-4-fluorophenyl)-1-methylindole-2,4-dione: Lacks the spirocyclic thiazolidine ring.

    3’-(3-Chloro-4-fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-oxazolidine]-2,4’-dione: Contains an oxazolidine ring instead of a thiazolidine ring.

Uniqueness

The uniqueness of 3’-(3-Chloro-4-fluorophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs. The combination of the indole and thiazolidine rings provides a versatile scaffold for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C17H12ClFN2O2S

Molecular Weight

362.8 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1'-methylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C17H12ClFN2O2S/c1-20-14-5-3-2-4-11(14)17(16(20)23)21(15(22)9-24-17)10-6-7-13(19)12(18)8-10/h2-8H,9H2,1H3

InChI Key

ZPOJJMXJGRENTO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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